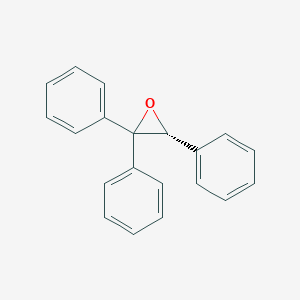
Oxirane, triphenyl-, (3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, triphenyl-, (3R)-, also known as 2,2,3-triphenyloxirane, is a chiral epoxide with a three-membered ring structure. This compound is part of the oxirane family, which is characterized by a strained ring that makes it highly reactive. The presence of three phenyl groups attached to the oxirane ring enhances its stability and reactivity, making it a valuable compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxirane, triphenyl-, (3R)- typically involves the epoxidation of alkenes. One common method is the reaction of triphenylethylene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of more complex oxiranes like oxirane, triphenyl-, (3R)-, although specific industrial processes for this compound are less commonly documented .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, triphenyl-, (3R)- undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles such as water, alcohols, and amines.
Oxidation and reduction: Oxiranes can be oxidized to form carbonyl compounds or reduced to form alcohols.
Substitution reactions: The phenyl groups attached to the oxirane ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of oxirane, triphenyl-, (3R)- include:
Peroxyacids: For epoxidation reactions.
Nucleophiles: Such as water, alcohols, and amines for ring-opening reactions.
Catalysts: Such as acids or bases to facilitate various transformations.
Major Products Formed
The major products formed from the reactions of oxirane, triphenyl-, (3R)- include diols, ethers, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxirane, triphenyl-, (3R)- has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxirane, triphenyl-, (3R)- involves the ring-opening of the oxirane ring by nucleophiles. This process is typically catalyzed by acids or bases and proceeds through a series of steps, including the formation of a carbocation intermediate and subsequent nucleophilic attack. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxirane, triphenyl-, (3R)- include other epoxides such as ethylene oxide, propylene oxide, and styrene oxide. These compounds share the characteristic three-membered ring structure but differ in their substituents and reactivity .
Uniqueness
The uniqueness of oxirane, triphenyl-, (3R)- lies in its chiral nature and the presence of three phenyl groups. These features enhance its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Propriétés
Numéro CAS |
183849-26-5 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(3R)-2,2,3-triphenyloxirane |
InChI |
InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m1/s1 |
Clé InChI |
LJYNYLMLKGMXCC-LJQANCHMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


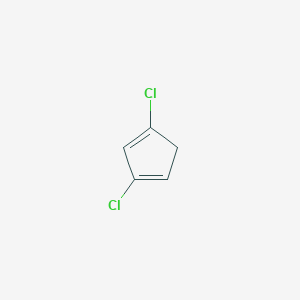
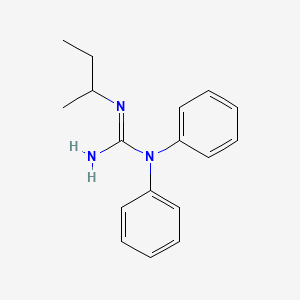
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
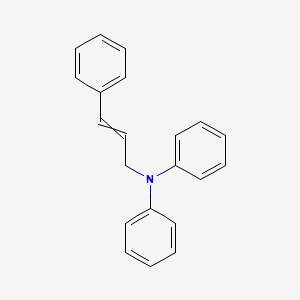
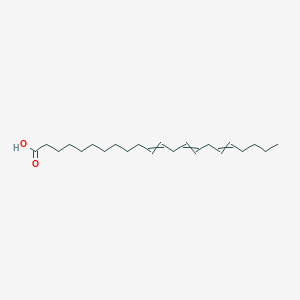
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
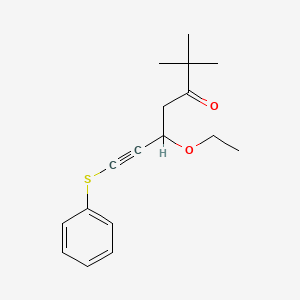
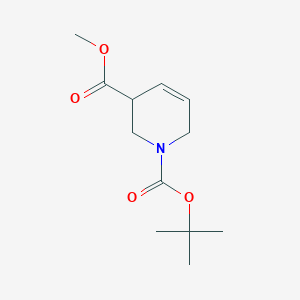
![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
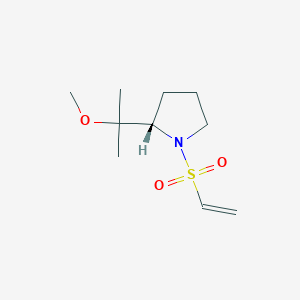
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)

